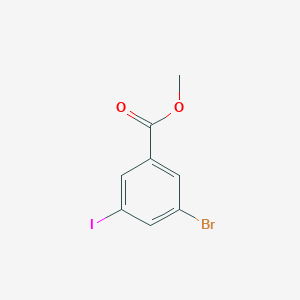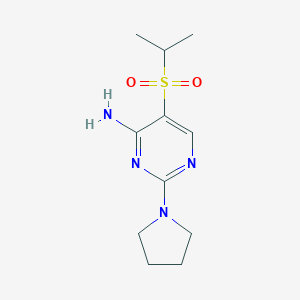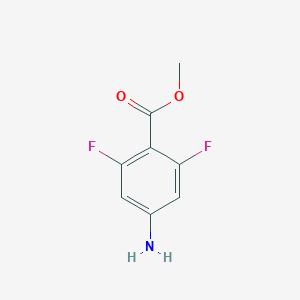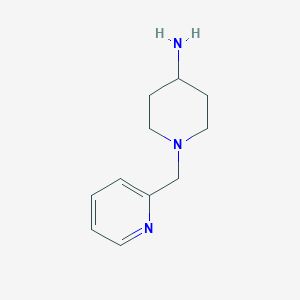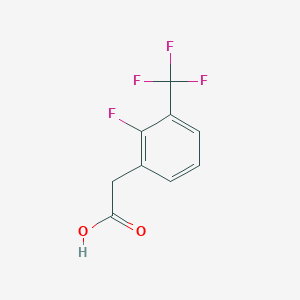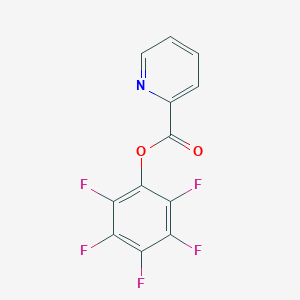![molecular formula C8H9NS B071073 7-Methyl-6,7-dihydrothieno[2,3-c]pyridine CAS No. 178308-07-1](/img/structure/B71073.png)
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a bicyclic compound that contains a thieno ring and a pyridine ring, and it has been found to exhibit various biological activities. In
Wirkmechanismus
The mechanism of action of 7-Methyl-6,7-dihydrothieno[2,3-c]pyridine is not fully understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has also been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. It has also been found to reduce inflammation and to modulate the immune system. In addition, the compound has been studied for its potential as a neuroprotective agent, and it has been found to protect against oxidative stress and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Methyl-6,7-dihydrothieno[2,3-c]pyridine in lab experiments is its potential therapeutic applications. The compound has been found to exhibit various biological activities, and it has shown promising results in preclinical studies. However, one of the limitations of using the compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 7-Methyl-6,7-dihydrothieno[2,3-c]pyridine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanism of action of the compound and to identify potential targets for its biological activities.
Wissenschaftliche Forschungsanwendungen
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a neuroprotective agent and as a modulator of the immune system. The compound has been tested in vitro and in vivo, and it has shown promising results in preclinical studies.
Eigenschaften
CAS-Nummer |
178308-07-1 |
|---|---|
Produktname |
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine |
Molekularformel |
C8H9NS |
Molekulargewicht |
151.23 g/mol |
IUPAC-Name |
7-methyl-6,7-dihydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H9NS/c1-6-8-7(2-4-9-6)3-5-10-8/h2-6,9H,1H3 |
InChI-Schlüssel |
LQKJXDMRVCRIHY-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C=CN1)C=CS2 |
Kanonische SMILES |
CC1C2=C(C=CN1)C=CS2 |
Synonyme |
Thieno[2,3-c]pyridine, 6,7-dihydro-7-methyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


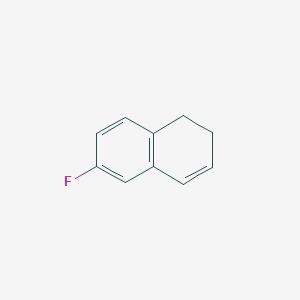
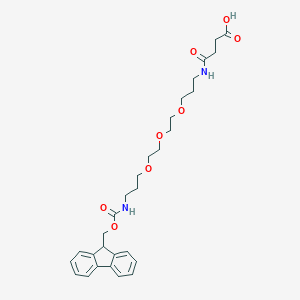
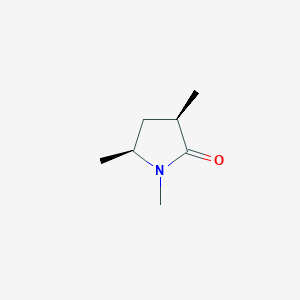
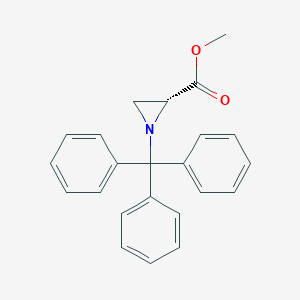
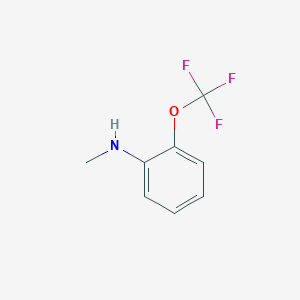
![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)
